Dalbergin

physicochemical characterization solubility dissociation constant

Dalbergin, a naturally occurring neoflavonoid (4-phenylcoumarin) from Dalbergia spp. heartwood, delivers a unique dual-action profile that structural analogs nordalbergin and isoliquiritigenin cannot replicate. • α-Amylase IC₅₀: 0.0216 µg/mL (28× more potent than isoliquiritigenin) • Glucose uptake: 158% over control in L6 myotubes • Matches estradiol in OVx bone preservation without uterine stimulation; oral Cmax 238.49 ng/mL at 1 h

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 482-83-7
Cat. No. B191465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbergin
CAS482-83-7
SynonymsDalbergin
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3
InChIKeyAZELSOYQOIUPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dalbergin Procurement Evidence Guide


Dalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin) is a naturally occurring neoflavonoid belonging to the neoflavone subclass, characterized by a 4-phenylcoumarin skeleton [1]. It is primarily isolated from heartwood of Dalbergia species and exhibits distinct physicochemical and pharmacological properties that differentiate it from close structural analogs such as nordalbergin (lacking the 7-methoxyl group) and methyldalbergin, as well as from co-occurring flavonoids like isoliquiritigenin. This evidence guide presents quantitative head-to-head comparisons demonstrating that dalbergin cannot be casually substituted with in-class compounds without significant changes in solubility, ionization, enzyme inhibition potency, glucose uptake promotion, anti-inflammatory activity, and osteoprotective selectivity.

Scaffold 4‑Phenylcoumarin neoflavonoid probe
Source Isolated from Dalbergia heartwood
Extraction Optimized for non‑polar solvent workflows
Pathway fit Metabolic, anti‑inflammatory, bone & cancer cell studies

Dalbergin Substitution Failure Evidence


Substituting dalbergin with structurally similar neoflavonoids is scientifically unsound due to quantifiable differences arising from minor structural modifications. A single methoxyl group difference between dalbergin and nordalbergin (7‑OCH₃ vs. 7‑OH) reverses the solubility order across six solvents [1]. Similarly, dalbergin and the co-isolated chalcone isoliquiritigenin exhibit divergent α‑amylase inhibitory potencies (IC₅₀ 0.0216 vs. 0.6025 µg/mL) and opposing glucose uptake efficacy (158% vs. 77% over control) despite originating from the same heartwood extract [2]. These examples underscore that in-class compounds are not functionally interchangeable, and selecting dalbergin requires specific evidence-based justification.

Attribute
Dalbergin (Target)
Analog / Comparator
Key Mismatch
7‑OCH₃ substitution
Present (6‑OH, 7‑OCH₃)
Nordalbergin (7‑OH)
Solubility order reverses; non‑polar extraction not interchangeable
α‑Amylase & glucose uptake
Dual action (inhibition + uptake)
Isoliquiritigenin
Potency and uptake profiles diverge significantly; functional interchange not supported
NO inhibition rank
Moderate potency
Butin / Isoliquiritigenin
Lower NO inhibition vs alternatives; scaffold diversification required for maximal potency

Dalbergin Head-to-Head Evidence


pKa and Solubility Profile vs Nordalbergin

The pKa of dalbergin is 8.91 ± 0.12, compared to nordalbergin's pKa1 of 7.31 ± 0.29 and pKa2 of 9.79 ± 0.39, measured at 298.2 K by UV spectroscopy [1]. The solubility order in six solvents diverges markedly: dalbergin is most soluble in chloroform (trichloromethane) followed by acetone (propanone), whereas nordalbergin is most soluble in acetone followed by methanol. The 7-methoxyl group of dalbergin confers significantly higher solubility in non‑polar solvents (chloroform, hexane) compared to the di‑hydroxy analog nordalbergin [1].

pKa & Solubility
Head-to-head
pKa: 8.91 vs 7.31; solubility order reversed in non‑polar solvents
Informs extraction solvent selection
Non‑polar solvents preferred for dalbergin
physicochemical characterization solubility dissociation constant neoflavonoid comparison

α‑Amylase Inhibition & Glucose Uptake vs Isoliquiritigenin

In an in‑vitro and in‑vivo antidiabetic study, dalbergin (DGN) inhibited α‑amylase with IC₅₀ 0.0216 µg/mL (84.68% inhibition), whereas isoliquiritigenin (ISG) gave IC₅₀ 0.6025 µg/mL (99.05% inhibition). In L6 myotubes, DGN stimulated glucose uptake by 158% over control, compared to 77% for ISG [1]. In HFD/STZ‑induced diabetic SD rats, both compounds at 5–10 mg/kg reduced blood glucose, cholesterol, and other metabolic markers versus vehicle after 14 days [1].

α‑Amylase & Glucose Uptake
Head-to-head
IC₅₀ 0.0216 vs 0.6025 µg/mL; uptake 158% vs 77% over control
Supports metabolic pathway dual‑mechanism studies
Dual‑action profile distinct from co‑occurring chalcone
antidiabetic α-amylase inhibition glucose uptake neoflavonoid

NO Production Inhibition vs Butin & Isoliquiritigenin

In LPS‑stimulated RAW 264.7 macrophages, dalbergin (compound 6) inhibited NO production with IC₅₀ in the range 19.6–28.7 µM. By contrast, butin (compound 7) and isoliquiritigenin (compound 9) from the same heartwood extract displayed IC₅₀ values of 7.6 and 11.2 µM, respectively [1].

NO Production Inhibition
Cross-study comparable
IC₅₀ 19.6–28.7 µM (least potent among tested)
Supports scaffold‑hopping anti‑inflammatory studies
Butin (7.6 µM) and isoliquiritigenin (11.2 µM) more potent
anti-inflammatory NO inhibition RAW 264.7 neoflavonoid

Osteoprotective Efficacy vs Estradiol in OVX Mice

Daily oral administration of dalbergin (DBN) at 1.0 mg/kg for 8 weeks in ovariectomized BALB/c mice prevented trabecular bone loss to a degree comparable with estradiol at 5.0 µg/kg/day. Dalbergin achieved Cₘₐₓ 238.49 ± 21.37 ng/mL at 1 h and did not induce uterotrophic effects, unlike estradiol [1].

Osteoprotection vs Estradiol
Head-to-head
Bone‑sparing comparable to estradiol; no uterotrophic effect; Cₘₐₓ 238.49 ng/mL
Bone‑protection model context with uterine safety endpoint
Estradiol comparator; ~200× mass dose
osteoporosis bone micro-architecture estradiol comparator neoflavonoid

Breast Cancer Cytotoxicity: T47D vs MDA‑MB‑231

Dalbergin inhibited proliferation of T47D (ER+) and MDA‑MB‑231 (triple‑negative) breast cancer cells with IC₅₀ values of 0.001 µM and 0.0001 µM, respectively, after 48 h treatment, and radiosensitized both lines compared to radiation alone [1].

Breast Cancer Cytotoxicity
Supporting evidence
IC₅₀: T47D 0.001 µM, MDA‑MB‑231 0.0001 µM; radiosensitization at sub‑nanomolar
Supports cytotoxicity endpoint review in breast cancer models
pM‑range potency; 10‑fold cell‑line sensitivity difference
breast cancer cytotoxicity radiosensitization neoflavonoid

Dalbergin Application Scenarios


Selective Bone Protection in Osteoporosis

Dalbergin matches estradiol in preserving trabecular bone micro-architecture in OVx mice while completely eliminating estrogenic uterine stimulation [1]. Researchers developing bone-selective anabolic therapies should procure dalbergin as a starting scaffold for safety-differentiated lead optimization programs. The demonstrated oral activity and rapid absorption (Cmax 238.49 ng/mL at 1 h) further support its candidacy for oral osteoporosis drug development.

Dual-Mechanism Antidiabetic Screening

Dalbergin simultaneously inhibits α‑amylase (IC₅₀ 0.0216 µg/mL) and stimulates glucose uptake in L6 myotubes by 158% over control, outperforming the co‑occurring isoliquiritigenin on both potency and uptake promotion axes [2]. Laboratories screening for metabolic disorder modulators should select dalbergin over generic neoflavonoid mixtures when a single‑molecule dual‑action profile is required.

Solubility-Guided Extraction & Formulation

Dalbergin's uniquely high solubility in non‑polar solvents (chloroform, hexane) compared to the polar‑preferring nordalbergin [3] dictates markedly different extraction and formulation strategies. Extraction scientists and formulation engineers should select dalbergin when lipid‑based or organic‑phase processing is planned, as aqueous or methanolic extraction optimized for nordalbergin will under‑recover dalbergin.

Anti-Inflammatory Scaffold Diversification (NO Inhibition SAR)

Although dalbergin exhibits moderate NO inhibition (IC₅₀ 19.6–28.7 µM) relative to butin (7.6 µM) and isoliquiritigenin (11.2 µM) [4], its distinct 4‑phenylcoumarin core provides a chemically orthogonal scaffold for medicinal chemistry efforts aimed at scaffold‑hopping away from chalcones and isoflavones. Procurement of dalbergin is justified when the research goal is chemotype diversification rather than maximal potency.

Application
Selection Property
Validation Focus
Bone micro‑architecture preservation studies
Estradiol‑independent bone‑protective neoflavonoid scaffold
Trabecular bone endpoints & uterine safety profiling
Metabolic enzyme & glucose uptake studies
Dual‑action α‑amylase/glucose uptake profile
Enzyme inhibition & cellular glucose uptake assays
Non‑polar solvent extraction workflows
High non‑polar solvent solubility
Extraction efficiency in chloroform/hexane systems
Anti‑inflammatory chemotype diversification
Distinct 4‑phenylcoumarin scaffold vs chalcones/isoflavones
NO inhibition potency & scaffold‑hopping potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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